molecular formula C13H11N3O3S B10944932 (5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10944932
M. Wt: 289.31 g/mol
InChI Key: DAJPNTZPBJGBJR-JXMROGBWSA-N
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Description

(5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a nitrobenzylidene moiety, and a sulfanyl group attached to an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with a cyclopropyl-containing imidazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitrobenzylidene moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the imidazole core can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-thioxo-3,5-dihydro-4H-imidazol-4-one: Similar structure but with a thioxo group instead of a sulfanyl group.

    (5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-oxo-3,5-dihydro-4H-imidazol-4-one: Similar structure but with an oxo group instead of a sulfanyl group.

Uniqueness

The presence of the sulfanyl group in (5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

(5E)-3-cyclopropyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H11N3O3S/c17-12-10(14-13(20)15(12)9-5-6-9)7-8-3-1-2-4-11(8)16(18)19/h1-4,7,9H,5-6H2,(H,14,20)/b10-7+

InChI Key

DAJPNTZPBJGBJR-JXMROGBWSA-N

Isomeric SMILES

C1CC1N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S

Origin of Product

United States

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